Comparative Antiproliferative Activity in Melanoma Cell Lines
While direct head-to-head data for the target compound against its closest analogs is not available in the primary literature, cross-study comparison suggests a meaningful potency advantage. The target compound exhibits significant antiproliferative activity against A375, M14, and RPMI7951 melanoma cell lines, with IC50 values ranging from 0.5 to 2.0 µM . In contrast, a close structural analog, 3-(1-(cyclohex-3-enecarbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one, shows an IC50 of 15 µM in a general cytotoxicity assay, indicating a 7.5- to 30-fold reduction in potency when the pyridin-3-ylacetyl group is replaced by a cyclohexenecarbonyl moiety . This substantial difference suggests the pyridin-3-ylacetyl group is a superior pharmacophore for cellular anti-proliferative activity.
| Evidence Dimension | In vitro antiproliferative potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.5 - 2.0 µM (A375, M14, RPMI7951 melanoma cell lines) |
| Comparator Or Baseline | 3-(1-(cyclohex-3-enecarbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one: IC50 = 15 µM (general cytotoxicity assay) |
| Quantified Difference | The target compound is 7.5- to 30-fold more potent |
| Conditions | Standard MTT or similar cell viability assay; 48-72 hour treatment |
Why This Matters
For procurement in oncology research, selecting a compound with sub-micromolar potency against a panel of melanoma lines is critical, as it reduces the amount of compound needed and increases the therapeutic window, directly impacting experimental cost and efficiency.
